N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine
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Overview
Description
N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine: is a complex organic compound with a molecular formula of C24H51NO6. This compound is characterized by its long dodecane chain and multiple ethoxy groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine typically involves the reaction of dodecylamine with triethylene glycol monomethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine is used as a surfactant in various chemical reactions due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions.
Biology: In biological research, this compound is used as a solubilizing agent for hydrophobic molecules, aiding in the study of membrane proteins and other hydrophobic biomolecules.
Industry: In industrial applications, it is used in the formulation of detergents, lubricants, and other specialty chemicals due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the long dodecane chain, which interacts with hydrophobic molecules, and the ethoxy groups, which interact with hydrophilic molecules. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic molecules.
Comparison with Similar Compounds
- N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}amine
- N,N-Bis{2-[2-(2-ethoxyethoxy)ethoxy]ethyl}dodecan-1-amine
- N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}hexadecan-1-amine
Uniqueness: N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine is unique due to its specific combination of a long dodecane chain and multiple ethoxy groups. This combination provides it with superior surfactant properties compared to similar compounds with shorter chains or fewer ethoxy groups.
Properties
CAS No. |
84551-28-0 |
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Molecular Formula |
C26H55NO6 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]dodecan-1-amine |
InChI |
InChI=1S/C26H55NO6/c1-4-5-6-7-8-9-10-11-12-13-14-27(15-17-30-23-25-32-21-19-28-2)16-18-31-24-26-33-22-20-29-3/h4-26H2,1-3H3 |
InChI Key |
HHKGEGCSYHVBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCOCCOCCOC)CCOCCOCCOC |
Origin of Product |
United States |
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